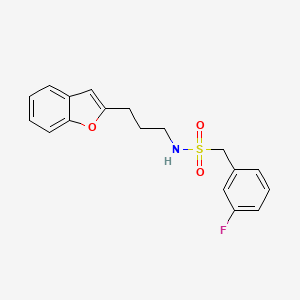![molecular formula C28H31N3O3 B2884939 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea CAS No. 1023836-99-8](/img/structure/B2884939.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a urea derivative, which contains a dihydroisoquinoline moiety and two phenyl rings. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets . Dihydroisoquinolines are a type of isoquinoline, a nitrogen-containing heterocycle that is a structural component of many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a urea linkage (-NH-CO-NH-), a dihydroisoquinoline ring, and two phenyl rings. The presence of the dimethoxy groups on the dihydroisoquinoline ring and the ethyl and methyl groups on one of the phenyl rings could have significant effects on the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the urea linkage, the dihydroisoquinoline ring, and the phenyl rings. The urea linkage can participate in hydrogen bonding, while the dihydroisoquinoline and phenyl rings can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the dimethoxy groups could increase its lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Cyclization of o-Acylphenylacetic Acids
Research has shown that methyl o-acylphenylacetates react with urea to produce 1-aryl-3-hydroxyisoquinolines, highlighting a method for generating isoquinoline derivatives, which may offer a pathway for exploring the utility of compounds similar to the one (Nowicki & Fabrycy, 1976).
Optically Active Salsoline and Norlaudanosoline Derivatives
Synthesis and separation of optically active isoquinoline derivatives have been accomplished, providing essential insights into their potential applications in enzyme-inhibition studies. This research demonstrates the chemical versatility and application potential of compounds structurally related to isoquinoline derivatives (Chrzanowska et al., 1987).
BRAFV600E Inhibitors
Compounds with a structure featuring aryl phenyl ureas and isoquinoline segments have been identified as potent inhibitors of both mutant and wild type BRAF kinase, suggesting their potential in cancer therapy. This indicates the relevance of studying such compounds for therapeutic applications (Holladay et al., 2011).
DNA-Binding N-alkylanilinoquinazoline Derivatives
Research into N-alkylanilinoquinazoline derivatives has shown significant DNA interaction, indicating their potential as DNA intercalating agents. This highlights the potential biomedical applications of compounds with similar structural features, particularly in targeting and modifying genetic material for therapeutic purposes (Garofalo et al., 2010).
Novel Entry into Pyrimidoisoquinolin-4-ones
The synthesis of novel pyrimidoisoquinolin-4-ones demonstrates the chemical reactivity and potential pharmaceutical applications of compounds containing isoquinoline and urea derivatives. Such research underlines the versatility and applicability of these chemical structures in developing new therapeutic agents (Lal et al., 1990).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000 . This means it has a preferential affinity for the sigma-2 receptor compared with the sigma-1 receptor and at least four other neurotransmitter receptor sites, including the norepinephrine transporter .
Biochemical Pathways
The sigma-2 receptor is involved in intracellular Ca2+ regulation and cholesterol homeostasis . Therefore, the compound, by acting on the sigma-2 receptor, can potentially affect these biochemical pathways.
Pharmacokinetics
Following oral administration, the compound shows rapid absorption and peak plasma concentration (Cmax) occurs within 10 minutes of dosing . It also shows an adequate, absolute oral bioavailability of 29.0% .
Result of Action
The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that it could potentially be used in the treatment of pain conditions.
properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3/c1-5-20-8-6-7-18(2)27(20)31-28(32)30-22-11-9-19(10-12-22)15-24-23-17-26(34-4)25(33-3)16-21(23)13-14-29-24/h6-12,16-17H,5,13-15H2,1-4H3,(H2,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDXAJGVRRNFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

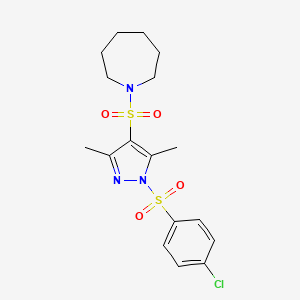
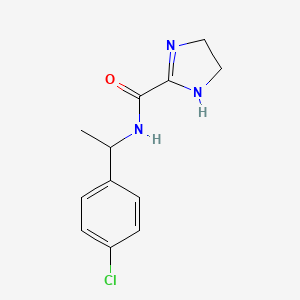

![2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2884859.png)

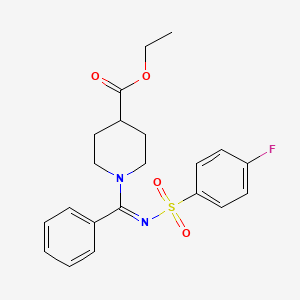
![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B2884867.png)

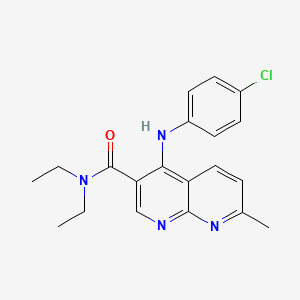
![N-(2-ethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2884873.png)
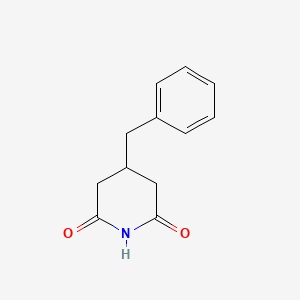
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide](/img/structure/B2884875.png)
![methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2884876.png)
